molecular formula C11H9NO2 B008540 8-Methoxyquinoline-2-carbaldehyde CAS No. 103854-64-4

8-Methoxyquinoline-2-carbaldehyde

Cat. No.: B008540
CAS No.: 103854-64-4
M. Wt: 187.19 g/mol
InChI Key: WXFAZCYUMXZXBA-UHFFFAOYSA-N
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Description

8-Methoxyquinoline-2-carbaldehyde: is a derivative of 8-hydroxyquinoline, a versatile compound known for its metal chelating properties. The presence of a methoxy group at the 8 position of the quinoline nucleus significantly influences the biological activity and stability of these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Methoxyquinoline-2-carbaldehyde can be synthesized through various methods. One common method involves the reaction of 8-methoxyquinoline with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxyquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 8-Methoxyquinoline-2-carboxylic acid.

    Reduction: 8-Methoxyquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methoxyquinoline-2-carbaldehyde has diverse applications in scientific research, including:

    Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its ability to form stable complexes with metal ions.

    Drug Discovery: It serves as a building block for the development of new drugs, particularly those targeting metal-dependent enzymes.

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Biological Studies: It is employed in studies involving metal chelation and its effects on biological systems.

Mechanism of Action

The mechanism of action of 8-Methoxyquinoline-2-carbaldehyde primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The compound can also interact with nucleophiles, forming stable adducts that can modulate biological pathways .

Comparison with Similar Compounds

    8-Hydroxyquinoline: Known for its strong metal chelating properties and wide range of biological activities.

    2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with significant chemical and biological properties.

Uniqueness: 8-Methoxyquinoline-2-carbaldehyde is unique due to the presence of the methoxy group at the 8 position, which enhances its stability and biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

8-methoxyquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFAZCYUMXZXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364286
Record name 8-methoxyquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103854-64-4
Record name 8-Methoxyquinoline-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103854-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-methoxyquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 103854-64-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 8-Methoxyquinoline-2-carbaldehyde formed?

A1: this compound is not a naturally occurring compound but is generated through a chemodosimetric reaction. The research paper describes the synthesis of a ratiometric fluorescent probe, (E)-2-(benzo[d]thiazol-2-yl)-3-(8-methoxyquinolin-2-yl)acrylonitrile (HQCN) []. This probe selectively reacts with hypochlorite ions (OCl-) at the olefinic carbon, leading to the formation of this compound []. This reaction also induces a distinct change in the fluorescence emission spectra, making HQCN a potential sensor for hypochlorite.

Q2: What are the spectroscopic characteristics of this compound formation?

A2: The reaction of HQCN with hypochlorite ions to form this compound results in a significant shift in the fluorescence emission spectra. The reaction causes a ratiometric fluorescence change with a 120 nm shift, observable in the fluorescence emission spectra []. This shift allows for the detection of hypochlorite using the HQCN probe.

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